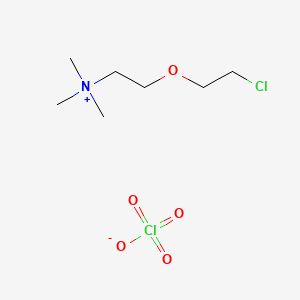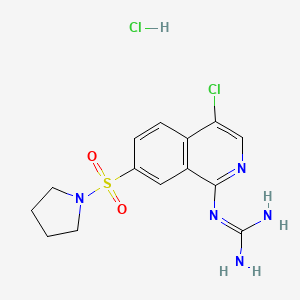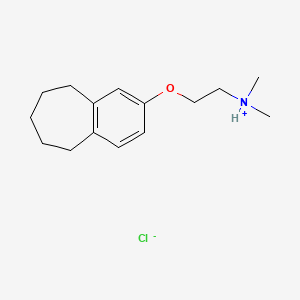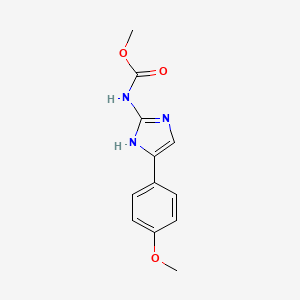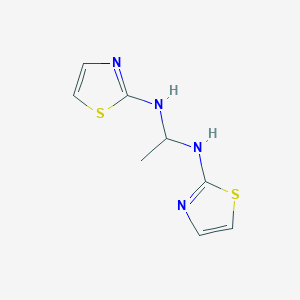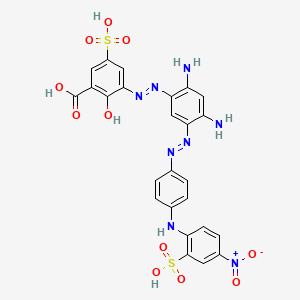![molecular formula C13H11N3O2 B13760539 N-[(Z)-(2-nitrophenyl)methylideneamino]aniline CAS No. 610-64-0](/img/structure/B13760539.png)
N-[(Z)-(2-nitrophenyl)methylideneamino]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Z)-(2-nitrophenyl)methylideneamino]aniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group with the general structure R1R2C=NR3, where R1, R2, and R3 can be alkyl or aryl groups This compound is synthesized through the condensation reaction between an aniline derivative and an aldehyde or ketone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(2-nitrophenyl)methylideneamino]aniline typically involves the condensation of 2-nitrobenzaldehyde with aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
N-[(Z)-(2-nitrophenyl)methylideneamino]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, elevated temperature and pressure.
Reduction: Sodium borohydride, methanol as solvent, room temperature.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine or bromine) for halogenation, acidic or basic conditions depending on the reaction.
Major Products Formed
Oxidation: 2-amino-N-[(Z)-(2-nitrophenyl)methylideneamino]aniline.
Reduction: this compound reduced to N-[(Z)-(2-aminophenyl)methylideneamino]aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
N-[(Z)-(2-nitrophenyl)methylideneamino]aniline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent, as it can induce apoptosis in cancer cells.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of N-[(Z)-(2-nitrophenyl)methylideneamino]aniline involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity and leading to cellular effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria, leading to cell lysis. In cancer cells, it can induce apoptosis by activating caspase enzymes and promoting DNA fragmentation.
類似化合物との比較
N-[(Z)-(2-nitrophenyl)methylideneamino]aniline can be compared with other Schiff bases and nitroaniline derivatives:
Schiff Bases: Similar to other Schiff bases, it has a C=N functional group, but its unique nitrophenyl substituent imparts distinct chemical properties.
Nitroaniline Derivatives:
List of Similar Compounds
- N-[(Z)-(4-nitrophenyl)methylideneamino]aniline
- N-[(Z)-(2-chlorophenyl)methylideneamino]aniline
- N-[(Z)-(2-methylphenyl)methylideneamino]aniline
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical behavior and applications.
特性
CAS番号 |
610-64-0 |
|---|---|
分子式 |
C13H11N3O2 |
分子量 |
241.24 g/mol |
IUPAC名 |
N-[(Z)-(2-nitrophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H11N3O2/c17-16(18)13-9-5-4-6-11(13)10-14-15-12-7-2-1-3-8-12/h1-10,15H/b14-10- |
InChIキー |
FTVOQPHLIRKGNE-UVTDQMKNSA-N |
異性体SMILES |
C1=CC=C(C=C1)N/N=C\C2=CC=CC=C2[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)NN=CC2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


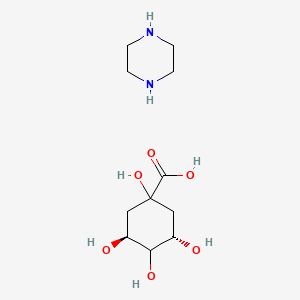
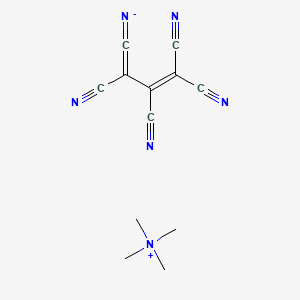
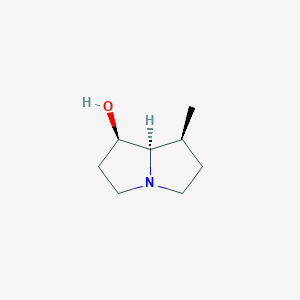
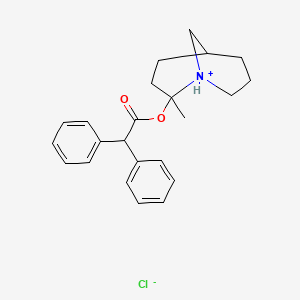

![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)

